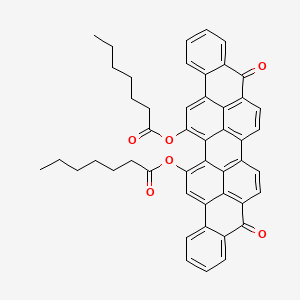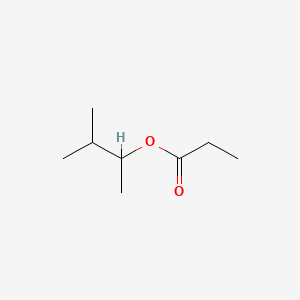
Propanoic acid, 1,2-dimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 1,2-dimethylpropyl ester, also known as 1,2-dimethylpropyl propanoate, is an organic compound with the molecular formula C8H16O2. It is an ester derived from propanoic acid and 1,2-dimethylpropanol. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic acid, 1,2-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,2-dimethylpropanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:
Propanoic acid+1,2-dimethylpropanolH2SO4Propanoic acid, 1,2-dimethylpropyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using excess alcohol to drive the reaction to completion. Additionally, the reaction mixture is often heated to increase the reaction rate. The ester can be purified by distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Propanoic acid, 1,2-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,2-dimethylpropanol.
Transesterification: This ester can react with another alcohol to form a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like LiAlH4.
Major Products
Hydrolysis: Propanoic acid and 1,2-dimethylpropanol.
Transesterification: A different ester and alcohol.
Reduction: Alcohols.
Applications De Recherche Scientifique
Propanoic acid, 1,2-dimethylpropyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of propanoic acid, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propanoic acid and 1,2-dimethylpropanol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and the formation of the corresponding acid and alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-methylpropyl ester: Similar in structure but with a different alkyl group.
Propanoic acid, 1,1-dimethylpropyl ester: Another ester of propanoic acid with a different alkyl group.
Propanoic acid, 2-methyl-, 1-methylethyl ester: A structurally related ester with a different substitution pattern.
Uniqueness
Propanoic acid, 1,2-dimethylpropyl ester is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in the fragrance and flavor industries.
Propriétés
Numéro CAS |
66576-70-3 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-methylbutan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-5-8(9)10-7(4)6(2)3/h6-7H,5H2,1-4H3 |
Clé InChI |
RYYMZRUXQWULCT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



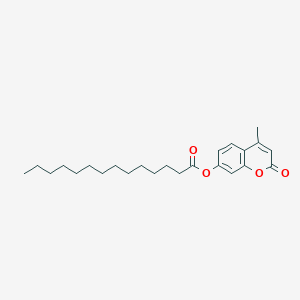



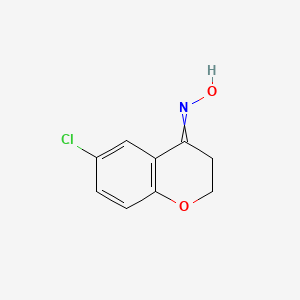
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)




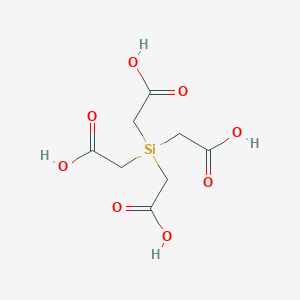
![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
